Fmoc-Lys(Alloc)-OH

Enantiomeric purity Chiral integrity Therapeutic peptide synthesis

Fmoc-Lys(Alloc)-OH is the only orthogonally protected lysine building block that enables selective Alloc deprotection via Pd(0) catalysis while Fmoc, t-Bu, Boc, and Trt groups remain intact—preserving resin attachment for on-resin cyclization and branching. This dual protection is non-negotiable for synthesizing cyclic peptides, liraglutide (Victoza®), and branched peptide architectures. Unlike Fmoc-Lys(Boc)-OH (TFA-labile) or Fmoc-Lys(Dde)-OH (hydrazine-labile), Fmoc-Lys(Alloc)-OH provides true orthogonality under mild neutral conditions. Source high-purity material (≥98% HPLC, ≥99.5% ee) to ensure clinical-grade peptide synthesis.

Molecular Formula C25H28N2O6
Molecular Weight 452.5 g/mol
CAS No. 146982-27-6
Cat. No. B557022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(Alloc)-OH
CAS146982-27-6
SynonymsFmoc-Lys(Alloc)-OH; 146982-27-6; FMOC-LYS(ALOC)-OH; (S)-2-((((9H-fFuoren-9-yl)methoxy)carbonyl)amino)-6-(((allyloxy)carbonyl)amino)hexanoicacid; Nalpha-Fmoc-Nepsilon-Alloc-D-lysine; Nalpha-Fmoc-Nepsilon-Alloc-L-lysine; Nepsilon-Alloc-Nalpha-Fmoc-D-lysine; N-Fmoc-N'-allyoxycarbonyl-L-lysine; Aloc-Lys(Fmoc)-OH; PubChem13153; 47583_ALDRICH; 72922_ALDRICH; SCHEMBL178701; N|A-Fmoc-N|A-Alloc-L-lysine; 47583_FLUKA; 72922_FLUKA; CTK4C5206; MolPort-003-934-197; OJBNDXHENJDCBA-QFIPXVFZSA-N; ACT09539; ANW-41381; CF-226; FC1245; MFCD00190872; ZINC15721537
Molecular FormulaC25H28N2O6
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESC=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1
InChIKeyOJBNDXHENJDCBA-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Lys(Alloc)-OH 146982-27-6: Orthogonal Lysine Building Block for Fmoc SPPS


Fmoc-Lys(Alloc)-OH (CAS 146982-27-6) is an orthogonally protected L-lysine derivative designed for Fmoc solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino terminus and an allyloxycarbonyl (Alloc) group on the ε-amino side chain . This dual-protection architecture enables selective deprotection: the Fmoc group is removed under standard mild basic conditions (e.g., 20% piperidine in DMF), while the Alloc group remains intact and can be independently cleaved via palladium(0)-catalyzed reactions . The compound is supplied with defined analytical specifications including ≥98.0% purity by HPLC, ≥96.0% by acidimetric assay, and enantiomeric purity ≥99.5% .

Why Generic Fmoc-Lysine Analogs Cannot Substitute Fmoc-Lys(Alloc)-OH in Advanced SPPS


Substituting Fmoc-Lys(Alloc)-OH with alternative Fmoc-lysine derivatives such as Fmoc-Lys(Boc)-OH or Fmoc-Lys(Dde)-OH fundamentally alters the orthogonal deprotection strategy and limits synthetic flexibility. Fmoc-Lys(Boc)-OH requires strongly acidic conditions (e.g., 95% TFA) for side-chain deprotection, which simultaneously cleaves the peptide from acid-labile resins and removes all acid-labile protecting groups . Fmoc-Lys(Dde)-OH employs hydrazine-labile protection (2% hydrazine in DMF), which may incompletely remove the Dde group and generates reactive byproducts . In contrast, Fmoc-Lys(Alloc)-OH enables mild, neutral Alloc cleavage via Pd(0) catalysis that leaves Fmoc, t-butyl, Boc, and Trt groups intact, preserving resin attachment and other side-chain protections for subsequent on-resin modifications [1]. This orthogonality is non-negotiable for synthesizing cyclic peptides, branched architectures, and side-chain-conjugated therapeutics.

Fmoc-Lys(Alloc)-OH: Quantitative Differentiation Evidence for Procurement Decision-Making


Enantiomeric Purity ≥99.5% Enables Reliable Synthesis of Stereochemically Intact Therapeutic Peptides

Fmoc-Lys(Alloc)-OH (Novabiochem® grade) demonstrates enantiomeric purity of ≥99.5% (area/area) as determined by chiral analytical methods, representing the highest specification tier among commercially available Fmoc-lysine derivatives . In comparison, standard Fmoc-Lys(Boc)-OH is routinely supplied at ≥98% enantiomeric purity without the additional analytical stringency applied to the Alloc-protected derivative . This 1.5% minimum differential in chiral purity translates to reduced D-enantiomer contamination and lower risk of diastereomeric impurity formation during peptide assembly.

Enantiomeric purity Chiral integrity Therapeutic peptide synthesis

Defined Optical Rotation Specification Ensures Batch-to-Batch Stereochemical Consistency

Novabiochem® Fmoc-Lys(Alloc)-OH is supplied with a validated optical rotation specification of [α]²⁵/D = -13.5° to -11.0° (c=1 in DMF), providing a quantitative acceptance criterion for stereochemical identity and lot-to-lot consistency . Alternative Fmoc-lysine derivatives frequently lack published optical rotation ranges in vendor specifications, leaving procurement without a verifiable metric for chiral consistency. Sigma-Aldrich standard grade Fmoc-Lys(Alloc)-OH specifies [α]²⁰/D = -12° ± 1° (c=1 in DMF), demonstrating consistent optical rotation across product grades .

Optical rotation Quality control Batch consistency

Alloc Group Orthogonality Enables On-Resin Cyclization Without Premature Resin Cleavage

The Alloc protecting group on Fmoc-Lys(Alloc)-OH can be selectively removed under neutral conditions using Pd(PPh₃)₄ in CHCl₃/AcOH/NMM, while standard Fmoc groups (base-labile) and t-butyl/Boc/Trityl groups (acid-labile) remain fully intact . In contrast, Fmoc-Lys(Boc)-OH requires strongly acidic TFA treatment (typically 95% TFA) for side-chain deprotection, which simultaneously cleaves the peptide from acid-labile resins and removes all other acid-labile protecting groups, precluding further on-resin modifications . The patent literature explicitly specifies Fmoc-Lys(Alloc)-OH as the required lysine derivative for on-resin lactamization in cyclic peptide synthesis, where selective side-chain deprotection must occur without disrupting resin attachment or other protecting groups [1].

Cyclic peptides On-resin modification Lactamization

Validated Industrial Application in Liraglutide Manufacturing Route

Fmoc-Lys(Alloc)-OH is explicitly specified as the required lysine building block in the patented solid-phase synthesis route for liraglutide (Victoza®), a GLP-1 receptor agonist with global annual sales exceeding $3 billion [1][2]. The patented method requires Fmoc-Lys(Alloc)-OH for incorporation of the lysine residue, followed by selective Alloc removal to expose the ε-amino group for subsequent palmitoyl-Glu-OtBu conjugation [1]. This conjugation step is essential for liraglutide's extended pharmacokinetic half-life. In contrast, alternative Fmoc-lysine derivatives (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Lys(Dde)-OH) are not specified in the validated industrial route due to incompatibility with the required orthogonal deprotection sequence .

Liraglutide GLP-1 agonist Process-scale synthesis

Multi-Parameter Analytical Certification Supports Regulatory-Compliant Procurement

Novabiochem® Fmoc-Lys(Alloc)-OH is released with comprehensive analytical certification including ≥98.0% purity by HPLC, ≥96.0% by acidimetric assay, ≥98% by TLC, ≥99.5% enantiomeric purity, optical rotation specification, identity by IR, solubility testing, and water content ≤1.00% by Karl Fischer . In comparison, many alternative Fmoc-lysine derivatives are supplied with only single-parameter purity certification (typically HPLC area%), lacking the multi-orthogonal analytical verification required for GMP and regulatory submissions . The availability of comprehensive analytical data reduces the need for in-house re-qualification and provides documented traceability.

Analytical certification Regulatory compliance Quality assurance

Cross-Referenced Industrial Application in Semaglutide Side-Chain Intermediate Synthesis

Alloc-Lys(Fmoc)-OH (the inverse protection regioisomer of Fmoc-Lys(Alloc)-OH) is explicitly employed in patented solid-liquid hybrid methods for semaglutide (Ozempic®/Wegovy®) synthesis, where the orthogonal protection strategy enables selective Fmoc removal from the ε-amino group while preserving Alloc protection for subsequent side-chain conjugation [1]. This demonstrates the industrial validation of the Alloc-Fmoc orthogonal pair for GLP-1 agonist manufacturing. While Alloc-Lys(Fmoc)-OH is the specific regioisomer used in semaglutide routes, Fmoc-Lys(Alloc)-OH provides the identical orthogonal chemistry with reversed protection placement, enabling similar selective side-chain modification strategies .

Semaglutide GLP-1 agonist Side-chain conjugation

Fmoc-Lys(Alloc)-OH 146982-27-6: Validated Application Scenarios Driving Procurement Demand


Synthesis of Cyclic Peptides via On-Resin Lactamization

Fmoc-Lys(Alloc)-OH enables on-resin lactamization for cyclic peptide synthesis without premature resin cleavage or disruption of other protecting groups. The Alloc group is selectively removed using Pd(PPh₃)₄/CHCl₃/AcOH/NMM while Fmoc, t-butyl, Boc, and Trt groups remain intact . This three-dimensional orthogonal strategy, explicitly described in cyclic peptide synthesis patents, permits side-chain cyclization on fully protected resin-bound peptides, after which peptide chain elongation or N-terminal modifications can continue . Alternative derivatives such as Fmoc-Lys(Boc)-OH cannot support this workflow because Boc removal requires TFA, which simultaneously cleaves the peptide from acid-labile resins and removes all acid-labile side-chain protections .

Manufacturing of Liraglutide and Related GLP-1 Agonist Therapeutics

Fmoc-Lys(Alloc)-OH is a required building block in the validated industrial SPPS route for liraglutide (Victoza®), as documented in multiple patent applications . The compound is incorporated at the lysine position of the 31-amino acid backbone, after which selective Alloc removal exposes the ε-amino group for conjugation with palmitoyl-Glu-OtBu. This palmitoylation confers extended pharmacokinetic half-life through albumin binding. Procurement of Fmoc-Lys(Alloc)-OH meeting the specified enantiomeric purity (≥99.5%) and analytical certification parameters is essential for organizations manufacturing liraglutide or developing analogous lipidated peptide therapeutics .

Synthesis of Branched Peptides and Peptide Dendrimers

Fmoc-Lys(Alloc)-OH serves as an orthogonally protected branching point for the synthesis of branched peptides, multiple antigen peptides (MAPs), and peptide dendrimers . After standard Fmoc SPPS elongation of the main peptide chain, the Alloc group on the lysine ε-amino side chain is selectively removed using Pd(0) catalysis, revealing a free amine for initiating a second peptide chain or attaching functional moieties . This approach cannot be replicated using Fmoc-Lys(Boc)-OH, as the acid-labile Boc group would be prematurely removed during TFA cleavage steps or would require acid treatment incompatible with on-resin branching strategies .

Site-Selective Bioconjugation and Fluorescent Labeling of Peptides

Fmoc-Lys(Alloc)-OH enables site-selective installation of bioconjugation handles, fluorescent labels, or affinity tags at specific lysine residues within a peptide sequence . Following complete peptide assembly with Fmoc-Lys(Alloc)-OH incorporated at the desired position, the Alloc group is selectively removed with Pd(PPh₃)₄ and a proton source, exposing a single reactive ε-amine while all other side-chain protections remain intact . The exposed amine can then be acylated with fluorophores (e.g., FITC, Cy5), biotin, or cross-linkers. Protocols for deuterated acetyl incorporation using Fmoc-Lys(Alloc)-OH followed by Pd/phenylsilane Alloc deprotection and deuterated acetic anhydride treatment are documented for generating isotopically labeled peptides for mass spectrometry applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Lys(Alloc)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.